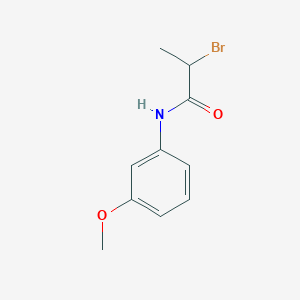

2-bromo-N-(3-methoxyphenyl)propanamide

Description

2-Bromo-N-(3-methoxyphenyl)propanamide (CAS: 1119449-95-4) is an organic compound with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.12 g/mol . It features a propanamide backbone substituted with a bromine atom at the α-carbon and a 3-methoxyphenyl group attached to the amide nitrogen. The methoxy group at the meta position of the phenyl ring enhances solubility in polar solvents, while the bromine atom confers reactivity for nucleophilic substitution, making the compound a versatile intermediate in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

2-bromo-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJKBWFMCUJFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methoxyphenyl)propanamide typically involves the bromination of N-(3-methoxyphenyl)propanamide. One common method includes the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.

Major Products Formed

Substitution Reactions: The major products are typically the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used, but can include alcohols, ketones, or amines.

Scientific Research Applications

2-Bromo-N-(3-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methoxyphenyl)propanamide depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, modifying their activity or function. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-bromo-N-(3-methoxyphenyl)propanamide, highlighting differences in substituents, physicochemical properties, and applications:

Key Differences and Research Findings

Substituent Effects on Bioactivity

- The 3-methoxyphenyl group in the target compound enhances solubility and may influence receptor binding in neurological targets. For example, the structurally related compound SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) exhibits high affinity for dopamine D4 receptors, suggesting the 3-methoxyphenyl moiety contributes to CNS activity .

- In contrast, 2-bromo-N-(4-chlorophenyl)propanamide (CAS: 127091-53-6) demonstrated efficacy against Cryptosporidium parvum due to the electron-withdrawing chloro group, which stabilizes the compound in biological environments .

Reactivity and Synthetic Utility

- Bromine at the α-carbon enables nucleophilic substitution reactions. For instance, 3-bromo-N-(4-bromophenyl)propanamide (MW: 306.98 g/mol) was used to synthesize mixed-efficacy opioid agonists, where the bromine facilitated coupling with secondary amines .

- The 2-methylphenyl analog (CAS: 19397-79-6) is a precursor to Prilocaine, a local anesthetic, highlighting the role of steric hindrance from the methyl group in modulating biological activity .

Physicochemical Properties

- Methoxy vs. Ethoxy Groups : The 2-ethoxyphenyl analog (CAS: 1211447-43-6) has a higher molecular weight (272.14 g/mol) and lipophilicity compared to the 3-methoxyphenyl derivative, making it more suitable for agrochemical applications .

- Halogen Effects : Bromine-substituted compounds generally exhibit higher reactivity than chloro analogs, as seen in the synthesis of triazole inhibitors from 2-bromo-N-(4-chlorophenyl)propanamide .

Biological Activity

2-bromo-N-(3-methoxyphenyl)propanamide is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a bromine atom and a methoxy group on a phenyl ring, which contribute to its biological activity. Understanding its biological properties can provide insights into its utility in therapeutic applications, particularly in anticancer and antimicrobial contexts.

The synthesis of this compound typically involves bromination of N-(3-methoxyphenyl)propanamide using bromine or a brominating agent under controlled conditions. The resulting compound is characterized by the following chemical structure:

- Molecular Formula : C10H12BrNO2

- Molecular Weight : 260.11 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms. The compound has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 | 4.5 | |

| MCF7 | 3.8 | |

| SW1116 | 5.0 | |

| BGC823 | 4.2 |

These values indicate that this compound exhibits lower IC50 values compared to standard anticancer agents, suggesting its potential as a potent anticancer drug candidate.

The mechanism of action for this compound appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth regulation. In vitro studies have demonstrated that the compound effectively reduces HDAC activity, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial activity. Preliminary results indicate that it possesses significant antibacterial and antifungal properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|

| E. coli | 0.0195 | |

| S. aureus | 0.0048 | |

| C. albicans | 0.039 |

These findings suggest that the compound could be explored further as a potential antimicrobial agent, particularly against resistant strains of bacteria and fungi.

Case Studies

A case study involving the application of this compound in a therapeutic context was conducted at a leading research institution. The study focused on its effects on breast cancer cell lines, where it was observed that treatment with the compound led to a significant reduction in cell viability compared to untreated controls.

Results Summary:

- Cell Viability Reduction : Up to 90% at optimal concentrations.

- Apoptosis Induction : Increased markers of apoptosis were noted, confirming the mechanism of action through HDAC inhibition.

- Synergistic Effects : When combined with other known anticancer agents, enhanced efficacy was observed, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.